3,3,5,5-Tetramethyloxan-4-one
Overview
Description
Scientific Research Applications
Application in Colorimetric Analysis
Specific Scientific Field
The specific scientific field for this application is Analytical Chemistry .
Summary of the Application
3,3,5,5-Tetramethyloxan-4-one is used as a chromogenic substrate in colorimetric analysis . It is widely used in horseradish peroxidase (HRP)-based assays because of the simple colorimetric readout .
Methods of Application or Experimental Procedures
In these assays, 3,3,5,5-Tetramethyloxan-4-one (also known as TMB) is used as the chromogenic substrate for HRP . The later research in nanozyme and DNAzyme also used TMB because they are both HRP-mimics .
Results or Outcomes
Two tetrasubstituted benzidine derivatives other than TMB were synthesized for comparison, but the performances of TMB were still superior .
Application in Immunohistochemistry
Specific Scientific Field
The specific scientific field for this application is Immunohistochemistry .
Summary of the Application
3,3,5,5-Tetramethyloxan-4-one, also known as TMB, is used as a visualising reagent in enzyme-linked immunosorbent assays (ELISA) and staining procedures in immunohistochemistry .
Methods of Application or Experimental Procedures
In these procedures, TMB is used as a chromogenic substrate. The color change can be read on a spectrophotometer at the wavelengths of 370 and 650 nm . The reaction can be halted by the addition of acid or another stop reagent .
Results or Outcomes
Using sulfuric acid turns TMB yellow, with a peak absorbance of 450 nm. The amount of converted TMB may be indexed by the amount of 450 nm light it absorbs .
Application in Inflammation Suppression
Specific Scientific Field
The specific scientific field for this application is Pharmacology .
Summary of the Application
3,3,5,5-Tetramethyloxan-4-one has been shown to suppress lipopolysaccharide-induced inflammation .
Methods of Application or Experimental Procedures
In this study, RAW 264.7 macrophage cells were treated with lipopolysaccharide (LPS) to induce inflammation and pretreated with 3,3,5,5-Tetramethyloxan-4-one .
Results or Outcomes
3,3,5,5-Tetramethyloxan-4-one suppressed LPS-induced nitric oxide (NO) release and pro-inflammatory cytokines (IL-6 and TNF-α) secretions in a dose-dependent manner in RAW 264.7 cells . It also significantly down-regulated the LPS-induced expressions of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), and partially suppressed the activation of MAPK (phosphorylation of p38, JNK, ERK), and NF-κB (phosphorylation of IKKα/β, p65 and IκBα) signaling pathways .
Application in Hematuria Detection
Specific Scientific Field
The specific scientific field for this application is Clinical Medicine .
Summary of the Application
3,3,5,5-Tetramethyloxan-4-one, also known as TMB, is used to detect hematuria as it turns blue in contact with hemoglobin .
Results or Outcomes
Application in Enzyme-linked Immunosorbent Assays (ELISA)
Specific Scientific Field
The specific scientific field for this application is Biochemistry .
Summary of the Application
3,3,5,5-Tetramethyloxan-4-one, also known as TMB, is used as a visualising reagent in enzyme-linked immunosorbent assays (ELISA) .
properties
IUPAC Name |
3,3,5,5-tetramethyloxan-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-8(2)5-11-6-9(3,4)7(8)10/h5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOZPISGPMTMLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCC(C1=O)(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00528310 | |
Record name | 3,3,5,5-Tetramethyloxan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00528310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,5,5-Tetramethyloxan-4-one | |
CAS RN |
89050-76-0 | |
Record name | 3,3,5,5-Tetramethyloxan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00528310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.